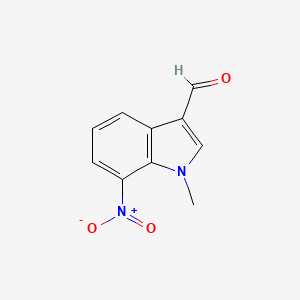
1-Methyl-7-nitro-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7-nitro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a methyl group at position 1, a nitro group at position 7, and an aldehyde group at position 3 of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-7-nitro-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindole followed by formylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Methyl-7-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1-Methyl-7-nitro-1H-indole-3-carboxylic acid.
Reduction: 1-Methyl-7-amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
1-Methyl-7-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-7-nitro-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects through interactions with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-3-nitro-1H-indole: Similar structure but lacks the aldehyde group at position 3.
7-Nitro-1H-indole-3-carbaldehyde: Similar structure but lacks the methyl group at position 1.
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but lacks the nitro group at position 7.
Uniqueness
1-Methyl-7-nitro-1H-indole-3-carbaldehyde is unique due to the combination of the methyl, nitro, and aldehyde groups on the indole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
1-methyl-7-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-11-5-7(6-13)8-3-2-4-9(10(8)11)12(14)15/h2-6H,1H3 |
InChIキー |
BTXZGDHILUODMU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















